molecular formula C9H12ClNO5 B587640 D,L-threo-Droxidopa-13C2,15N Hydrochloride CAS No. 1329556-63-9

D,L-threo-Droxidopa-13C2,15N Hydrochloride

Cat. No.: B587640
CAS No.: 1329556-63-9
M. Wt: 252.625
InChI Key: FFEWFMCABUNGJJ-OPABSIBTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D,L-threo-Droxidopa-13C2,15N Hydrochloride: is a synthetic amino acid precursor that acts as a prodrug to the neurotransmitter norepinephrine. This compound is labeled with stable isotopes carbon-13 and nitrogen-15, making it useful for various research applications . It is capable of crossing the blood-brain barrier, unlike norepinephrine itself .

Mechanism of Action

Target of Action

D,L-threo-Droxidopa-13C2,15N Hydrochloride, also known as Droxidopa, is a synthetic amino acid precursor . The primary target of Droxidopa is the neurotransmitter norepinephrine . Norepinephrine plays a crucial role in the body’s fight or flight response by increasing heart rate, triggering the release of glucose from energy stores, and increasing blood flow to skeletal muscle .

Mode of Action

Droxidopa is capable of crossing the protective blood-brain barrier . Once inside the brain, it is converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase . Norepinephrine then acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator .

Pharmacokinetics

The pharmacokinetics of Droxidopa involves its absorption, distribution, metabolism, and excretion (ADME). As a stable isotope-labeled compound, Droxidopa can be precisely tracked and quantified in metabolic pathways .

Result of Action

The action of Droxidopa results in the increased supply of norepinephrine in patients with neurogenic orthostatic hypotension (NOH), thereby improving orthostatic blood pressure and alleviating associated symptoms of lightheadedness, dizziness, blurred vision, and syncope through the induction of tachycardia (increased heart rate) and hypertension .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Droxidopa. For instance, the use of stable isotope-labeled compounds like Droxidopa can help to accurately control concentration and exposure time in cell culture or enzyme reactions, which is beneficial for studying metabolic reactions and enzyme activity . Furthermore, directly using compounds labeled with stable isotopes at specific locations in the human body or animal models can help validate drug mechanisms and assess unexpected side effects, improving the accuracy and efficiency of clinical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D,L-threo-Droxidopa-13C2,15N Hydrochloride involves the incorporation of stable isotopes into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .

Industrial Production Methods: Industrial production methods for this compound are also not extensively detailed in publicly available sources. it is known that the production involves advanced organic synthesis techniques and stable isotope labeling .

Chemical Reactions Analysis

Types of Reactions: D,L-threo-Droxidopa-13C2,15N Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. Specific conditions such as pH, temperature, and solvent choice are crucial for these reactions .

Major Products: The major product formed from the oxidation of this compound is norepinephrine .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies .

Properties

CAS No.

1329556-63-9

Molecular Formula

C9H12ClNO5

Molecular Weight

252.625

IUPAC Name

(2S,3R)-2-azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid;hydrochloride

InChI

InChI=1S/C9H11NO5.ClH/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4;/h1-3,7-8,11-13H,10H2,(H,14,15);1H/t7-,8+;/m0./s1/i7+1,9+1,10+1;

InChI Key

FFEWFMCABUNGJJ-OPABSIBTSA-N

SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O.Cl

Synonyms

(βS)-rel-β,3-Dihydroxy-D-tyrosine-13C2,15N Hydrochloride;  DL-threo-3-(3,4-Dihydroxyphenyl)serine-13C2,15N Hydrochloride;  DL-DOPS-13C2,15N;  L-Threodops-13C2,15N Hydrochloride;  DL-threo-3,4-Dihydroxyphenylserine-_x000B_13C2,15N Hydrochloride;  DL-threo-DOPS-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.